3,4-Dibenzyloxybenzaldehyde

Catalog No.
S704158
CAS No.
5447-02-9
M.F
C21H18O3
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dibenzyloxybenzaldehyde

CAS Number

5447-02-9

Product Name

3,4-Dibenzyloxybenzaldehyde

IUPAC Name

3,4-bis(phenylmethoxy)benzaldehyde

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C21H18O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

XDDLXZHBWVFPRG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3

Synonyms

3,4-Bis(phenylmethoxy)benzaldehyde; NSC 16747; Protocatechualdehyde Dibenzyl Ether; α,α’-Diphenylveratraldehyde;

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3

Synthesis and characterization:

3,4-Bis(benzyloxy)benzaldehyde is an organic compound synthesized through various methods, including the O-benzylation of 3,4-dihydroxybenzaldehyde with benzyl chloride in the presence of a base []. Additionally, it can be obtained through the Vilsmeier-Haack reaction using N-methylformamide and phosphorus oxychloride []. The characterization of the synthesized product typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Applications in Organic Synthesis:

3,4-Bis(benzyloxy)benzaldehyde serves as a valuable intermediate in organic synthesis due to the presence of the protected aldehyde functionality and two benzyloxy groups. The benzyloxy groups can be selectively removed under appropriate conditions, such as hydrogenolysis using palladium on carbon, to reveal the underlying dihydroxy functionality []. This selective deprotection allows for further functionalization of the molecule, enabling the synthesis of diverse complex structures.

Liquid Crystal Applications:

Research has explored the potential of 3,4-Bis(benzyloxy)benzaldehyde derivatives in the development of liquid crystals. By introducing various substituents onto the benzyloxy groups, scientists can tailor the mesomorphic properties of these compounds, influencing their phase transitions and potential applications in display technologies [].

3,4-Dibenzyloxybenzaldehyde is an organic compound with the molecular formula C21_{21}H18_{18}O3_3 and a molecular weight of 318.37 g/mol. It is characterized by two benzyl ether groups attached to a benzaldehyde moiety, specifically at the 3 and 4 positions of the aromatic ring. The compound appears as a solid at room temperature and is noted for its high purity, often exceeding 98% in commercial preparations .

3,4-Bis(benzyloxy)benzaldehyde itself is not typically studied for its mechanism of action. Its primary function is as a starting material for the synthesis of other molecules that may have specific mechanisms in biological systems.

  • Specific safety data for 3,4-Bis(benzyloxy)benzaldehyde might be limited. However, as an aromatic aldehyde, it's likely to exhibit some general hazards common to such compounds, including:
    • Skin and eye irritation
    • Respiratory tract irritation
    • Potential flammability
Typical of aldehydes and ethers:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, forming alcohols or other derivatives upon reaction with nucleophiles.
  • Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
  • Electrophilic Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

The synthesis of 3,4-dibenzyloxybenzaldehyde can be achieved through several methods:

  • From Benzyl Chloride and Protocatechualdehyde: This method involves the reaction of benzyl chloride with protocatechualdehyde in the presence of a base to form the desired product .
  • Other Synthetic Routes: ChemicalBook lists up to 12 synthetic routes for producing this compound, indicating its versatility in organic synthesis .

Several compounds share structural similarities with 3,4-dibenzyloxybenzaldehyde. A comparison highlights its uniqueness:

Compound NameStructure FeaturesUnique Aspects
DibenzoateTwo benzene ringsLacks aldehyde functionality
Benzyl AlcoholBenzene ring with hydroxyl groupNo ether linkages
3,4-DimethoxybenzaldehydeTwo methoxy groups instead of benzylDifferent functional groups affecting reactivity

Similar Compounds:

  • Dibenzoate
  • Benzyl Alcohol
  • 3,4-Dimethoxybenzaldehyde

These compounds illustrate variations in functional groups and structural motifs that affect their chemical behavior and applications.

3,4-Dibenzyloxybenzaldehyde (CAS Number: 5447-02-9) is an organic compound with the molecular formula (C₆H₅CH₂O)₂C₆H₃CHO and a molecular weight of 318.37. The compound features a benzaldehyde core with two benzyloxy groups attached at the 3 and 4 positions of the aromatic ring. This arrangement provides a unique reactivity profile that makes it valuable in organic synthesis.

Significance in Synthetic Chemistry

The compound's versatility stems from its dual functional groups—the reactive aldehyde moiety and the two benzyl ether groups—which can undergo selective transformations under various conditions. The benzyl ether groups serve as excellent protecting groups for the hydroxyl functionalities, which can be selectively removed under appropriate conditions, such as catalytic hydrogenation. This selective deprotection capability enables further functionalization pathways, making 3,4-dibenzyloxybenzaldehyde an essential building block in complex molecule synthesis.

3,4-Dibenzyloxybenzaldehyde’s structure combines an aldehyde group with two benzyl-protected phenolic oxygen atoms. The benzyl ethers enhance solubility and stability while enabling selective deprotection under acidic conditions. This compound is synthesized via benzyl protection of 3,4-dihydroxybenzaldehyde, followed by purification to achieve >98.5% purity [4]. Its electron-rich aromatic core and reactive aldehyde moiety make it a valuable substrate for catalytic C–H activation.

Catalytic Applications in C–H Functionalization Reactions

Photoredox Organocatalytic Arylation Mechanisms

Photoredox catalysis has emerged as a powerful tool for direct C–H arylation, enabling bond formation under mild conditions. In the context of 3,4-dibenzyloxybenzaldehyde, this approach leverages visible light to generate transient radical intermediates for coupling with aryl halides or cyanobenzenes.

Key Mechanistic Insights

  • Photocatalyst Activation: Iridium complexes such as $$ \text{Ir(ppy)}_3 $$ (tris(2-phenylpyridinato-C$$^2$$,N$$^*$$)iridium(III)) undergo single-electron transfer (SET) with electron-deficient arenes like 1,4-dicyanobenzene, producing radical anions [1].
  • Radical Generation: The aldehyde group in 3,4-dibenzyloxybenzaldehyde forms an enamine intermediate with amines under organocatalytic conditions. Oxidation by the photocatalyst generates a β-enaminyl radical, which couples with aryl radicals [1].
  • Cyclohexadienyl Elimination: Post-coupling, β,δ-elimination of cyanide regenerates aromaticity, yielding β-aryl aldehydes [1].

Table 1: Representative Photoredox Arylation Conditions

PhotocatalystSubstrateProductYield (%)Conditions
$$ \text{Ir(ppy)}_3 $$3,4-Dibenzyloxybenzaldehydeβ-Arylated derivative8626-W fluorescent light, DABCO, CH$$_3$$CN [1]
$$ \text{Ir(ppy)}_3 $$Aldehydesβ-Arylated aldehydes70–93Visible light, organocatalyst [1]

Transition Metal-Mediated Cross-Coupling Systems

Transition metals such as palladium and copper enable selective C–H activation in cross-coupling reactions. 3,4-Dibenzyloxybenzaldehyde participates in these processes as either a coupling partner or a directing group.

Palladium-Catalyzed C–H Arylation

The compound’s aldehyde group can direct palladium-mediated cross-couplings. For example:

  • Directing Group Strategy: The aldehyde coordinates to Pd(II), facilitating C–H activation at the ortho position.
  • Coupling Partners: Aryl halides or boronic acids undergo transmetalation and reductive elimination to form biaryl products [3].

Table 2: Transition Metal-Mediated Coupling Reactions

Metal CatalystCoupling PartnerProductConditionsYield (%)
Pd(OAc)$$_2$$Aryl bromideBiaryl derivativeBase, solvent, 80°C [3]75–90
CuITerminal alkyneSonogashira productAmine ligand, RT [3]60–85

Asymmetric Induction in Radical Cascade Processes

Radical cascades enable complex molecule synthesis with stereochemical control. 3,4-Dibenzyloxybenzaldehyde’s electron-donating groups (benzyl ethers) modulate radical reactivity, enabling enantioselective C–H functionalization.

Key Aspects

  • Radical Polarization: The electron-rich aromatic core stabilizes radicals, facilitating coupling with electrophilic partners.
  • Chiral Organocatalysts: Enamine or iminyl radicals derived from the aldehyde group interact with chiral amines, inducing asymmetry via non-covalent interactions [1].
  • Applications: Synthesis of indano[2,1-c]chromans, where radical cascades form fused ring systems with high enantiomeric excess [3].

Table 3: Asymmetric Radical Cascades

OrganocatalystRadical PrecursorProductee (%)Conditions
$$ \text{N}\text{-} \text{i}\text{-} \text{PrBnNH} $$3,4-DibenzyloxybenzaldehydeIndano[2,1-c]chroman85–92Visible light, CH$$_3$$CN [1] [3]

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 5 companies with hazard statement code(s):;
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

5447-02-9

Wikipedia

3,4-Dibenzyloxybenzaldehyde

Dates

Modify: 2023-08-15

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